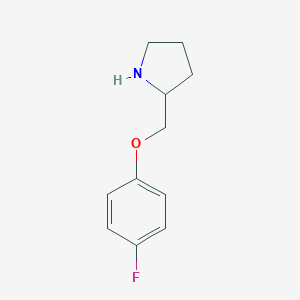

![molecular formula C16H21N3O4 B356033 4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid CAS No. 1003151-98-1](/img/structure/B356033.png)

4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid” is a chemical compound with the molecular formula C16H21N3O4 . It has a molecular weight of 319.36 g/mol . The compound is also known by other synonyms such as "4-[3-(4-methylpiperazine-1-carbonyl)anilino]-4-oxobutanoic acid" .

Molecular Structure Analysis

The compound has a complex structure that includes a piperazine ring, which is a heterocyclic amine, and an anilino functional group attached to a carbonyl group . The InChI string, which is a textual identifier for chemical substances, for this compound is "InChI=1S/C16H21N3O4/c1-18-7-9-19(10-8-18)16(23)12-3-2-4-13(11-12)17-14(20)5-6-15(21)22/h2-4,11H,5-10H2,1H3,(H,17,20)(H,21,22)" .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of -2.5, indicating its relative hydrophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its topological polar surface area is 90 Ų . The compound has a formal charge of 0 .科学的研究の応用

Antibacterial Activity and Pharmacokinetic Properties

4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid exhibits a broad in vitro antibacterial spectrum and greater potency compared to its analogues. It demonstrates enhanced activity against Gram-negative pathogens and is active against Pseudomonas aeruginosa and some Gram-positive organisms. This compound has shown effectiveness in treating acute urinary tract infections, chronic and complicated urinary tract infections, and bacterial gastroenteritis caused by several gastrointestinal pathogens. Its pharmacokinetic properties are advantageous, indicating a potential for diverse therapeutic applications beyond its primary antibacterial use (Holmes, Brogden, & Richards, 1985).

Pharmacology of Piperazine Derivatives

The compound belongs to the piperazine class, known for its varied therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agent applications. Structural modifications to the piperazine nucleus result in significant differences in medicinal potential. Piperazine derivatives demonstrate a broad spectrum of pharmacological activities, underlining the chemical's versatility in drug design and its potential in addressing multiple health conditions (Rathi, Syed, Shin, & Patel, 2016).

Role in Advanced Oxidation Processes

This compound is involved in advanced oxidation processes (AOPs), a critical area for environmental science research focusing on the degradation of recalcitrant compounds in water. Its structural features, including the piperazinyl group, contribute to its reactivity in AOPs, making it a subject of study for the removal of toxic pollutants from aqueous media. Research in this area aims to improve water treatment technologies and address environmental pollution challenges, highlighting the compound's relevance in environmental chemistry and engineering (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antioxidant Activity Studies

The compound's framework is instrumental in the development of fluorescent chemosensors for detecting a variety of analytes, including metal ions and neutral molecules. Its potential for antioxidant activity, as part of broader research on phenolic acids and their derivatives, underscores its significance in food engineering, medicine, and pharmacy. Studies on antioxidants, including compounds with similar structures, are crucial for understanding their mechanisms of action and potential health benefits, reflecting the compound's importance in biochemical research and its applications in health sciences (Munteanu & Apetrei, 2021).

特性

IUPAC Name |

4-[3-(4-methylpiperazine-1-carbonyl)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-18-7-9-19(10-8-18)16(23)12-3-2-4-13(11-12)17-14(20)5-6-15(21)22/h2-4,11H,5-10H2,1H3,(H,17,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWCFXXYOKHJBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(Isopropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355951.png)

![5-{3-[(Sec-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355962.png)

![5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid](/img/structure/B355971.png)

![5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355986.png)

![N-{4-[(3-methylbutanoyl)amino]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B355995.png)

![2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid](/img/structure/B356021.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B356022.png)

![4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B356023.png)

![4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B356029.png)

![4-[(cyclopropylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B356031.png)

![2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B356050.png)

![2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}benzoicacid](/img/structure/B356053.png)

![N,N-dimethyl-N-[3-(3-piperidinylmethoxy)propyl]amine](/img/structure/B356067.png)